molecular formula C18H29NO2 B11686460 1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol

1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol

Cat. No.: B11686460
M. Wt: 291.4 g/mol
InChI Key: XDHQBIZRSSEWNK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group attached to a propanolamine backbone, which is further substituted with a dimethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol typically involves the following steps:

    Preparation of 3,4-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-Dimethylphenoxypropanol: The 3,4-dimethylphenol is then reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 3,4-dimethylphenoxypropanol.

    Introduction of the Piperidine Moiety: The final step involves the reaction of 3,4-dimethylphenoxypropanol with 2,6-dimethylpiperidine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or azide-substituted derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the piperidine moiety can interact with polar or charged residues. This compound may modulate signaling pathways by altering receptor conformation or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: Similar structure but with a single methyl group on the phenoxy ring.

    1-(3,4-Dimethoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: Contains methoxy groups instead of methyl groups on the phenoxy ring.

Uniqueness

1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is unique due to the presence of both methyl groups on the phenoxy ring, which can influence its binding affinity and selectivity for molecular targets. The combination of the phenoxy and piperidine moieties also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

1-(3,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-13-8-9-18(10-14(13)2)21-12-17(20)11-19-15(3)6-5-7-16(19)4/h8-10,15-17,20H,5-7,11-12H2,1-4H3

InChI Key

XDHQBIZRSSEWNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(COC2=CC(=C(C=C2)C)C)O)C

Origin of Product

United States

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